Physicochemical Profiling and Structural Characterization of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic Acid: A Comprehensive Technical Guide
Physicochemical Profiling and Structural Characterization of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic Acid: A Comprehensive Technical Guide
Introduction & Structural Rationale
In contemporary drug discovery and material sciences, the precise modulation of a molecule's physicochemical properties is paramount for achieving target engagement and optimal pharmacokinetic profiles. 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid (CAS: 945244-30-4) is a highly specialized, rigidified building block that merges three distinct structural motifs: a 1,3-benzodioxole (methylenedioxyphenyl) ring, a sterically demanding cyclopentane ring, and a carboxylic acid functional group [1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The sp3-hybridized carbons of the cyclopentane ring create a rigid steric environment around the C1 position, locking the spatial orientation of the carboxylic acid relative to the benzodioxole ring. This conformational restriction significantly lowers the entropic penalty during target binding compared to acyclic analogs. However, this same structural density creates unique challenges in solubility, lipophilicity, and metabolic stability, necessitating rigorous, self-validating experimental protocols for accurate physicochemical profiling.
Theoretical Physicochemical Profile
Before initiating wet-lab characterization, establishing a theoretical baseline is critical for designing the experimental parameters (e.g., selecting buffer pH ranges and cosolvent ratios). The table below summarizes the predicted and established physicochemical parameters of the compound.
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Formula | C₁₃H₁₄O₄ | Defines the exact mass and isotopic distribution for LC-MS tracking. |
| Molecular Weight | 234.25 g/mol | Optimal for fragment-based drug design (FBDD) and lead optimization. |
| LogP (Estimated) | 2.8 – 3.2 | High lipophilicity driven by the benzodioxole and cyclopentyl moieties; predicts high membrane permeability but poor aqueous solubility. |
| pKa (Carboxylic Acid) | ~4.5 – 4.8 | The electron-donating resonance of the benzodioxole ring is counteracted by its inductive withdrawal, slightly lowering the pKa compared to aliphatic acids. |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | Well within the Lipinski limits (<140 Ų) for favorable oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 4 | The carboxylic acid acts as both; the benzodioxole oxygens act strictly as acceptors. |
Structural Dynamics & Metabolic Liabilities
The 1,3-benzodioxole moiety is a "privileged scaffold" but carries well-documented metabolic liabilities. In vivo, this ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation [5]. The metabolic cascade begins with the oxidation of the methylene carbon, leading to a rapid demethylenation (loss of formaldehyde) to form a catechol intermediate.
This catechol can either be detoxified via Phase II O-methylation by Catechol-O-Methyltransferase (COMT) or undergo further oxidation into a highly reactive ortho-quinone species [6]. Understanding this pathway is critical for drug developers, as the reactive quinone can covalently bind to off-target proteins, leading to idiosyncratic toxicity.
CYP450-mediated metabolic demethylenation pathway of the 1,3-benzodioxole moiety.
Experimental Methodologies for Physicochemical Characterization
Due to the compound's high lipophilicity and resulting poor aqueous solubility, standard aqueous titrations will fail due to precipitation. To ensure trustworthiness and data integrity, the following self-validating protocols must be employed.
Integrated experimental workflow for determining pKa and LogP of lipophilic carboxylic acids.
Protocol 4.1: pKa Determination via Cosolvent Extrapolation (Yasuda-Shedlovsky Method)
Causality & Rationale: The compound's intrinsic solubility is too low to maintain a homogeneous solution during a standard pH-metric titration. By utilizing a methanol-water cosolvent system, we artificially raise the solubility. Because the apparent pKa shifts linearly with the dielectric constant of the solvent mixture, we can extrapolate the true aqueous pKa using a Yasuda-Shedlovsky plot [2][3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2 mg of 1-(1,3-Benzodioxol-5-yl)cyclopentanecarboxylic acid in 10 mL of pure HPLC-grade methanol to create a stock solution.
-
Cosolvent Ratio Setup: Prepare three distinct titration vials containing methanol/water ratios of 30%, 40%, and 50% (v/v), maintaining a constant ionic strength of 0.15 M using KCl.
-
Potentiometric Titration: Introduce the compound stock into each vial. Using an automated titrator equipped with a glass pH electrode, titrate the solutions from pH 2.0 to 8.0 using standardized 0.5 M KOH.
-
Data Validation (Self-Correction): Monitor the titration curve for sudden drops in signal variance, which indicates micro-precipitation. If precipitation occurs, discard the run and increase the minimum methanol ratio to 40%.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (p_s_Ka) values against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures. Perform a linear regression and extrapolate the line to the dielectric constant of pure water ( ϵ≈78.3 ) to derive the true aqueous pKa.
Protocol 4.2: Lipophilicity (LogP) Profiling via Miniaturized Shake-Flask Method
Causality & Rationale: While in silico models predict a LogP of ~3.0, experimental validation is required. The OECD 107 shake-flask method is the gold standard [4]. We utilize a miniaturized version to prevent the formation of octanol microdroplets in the aqueous phase, which would artificially inflate the aqueous concentration and falsely lower the calculated LogP.
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M citrate buffer (pH 2.0, to ensure the carboxylic acid is fully unionized) for 24 hours. Allow the phases to separate completely to create octanol-saturated water and water-saturated octanol.
-
Compound Spiking: Dissolve the compound in the water-saturated octanol phase to a concentration of 100 µM.
-
Equilibration: In a 2 mL microcentrifuge tube, combine 500 µL of the spiked octanol phase with 500 µL of the octanol-saturated aqueous buffer.
-
Mechanical Shaking: Agitate the tubes on an orbital shaker at 100 RPM for 4 hours at a strictly controlled temperature of 25.0 ± 0.5 °C.
-
Phase Separation (Critical Step): Centrifuge the tubes at 10,000 x g for 15 minutes. This high-speed centrifugation is the self-validating mechanism that forces any suspended octanol microdroplets out of the aqueous phase.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a syringe. Quantify the concentration of the compound in both phases using HPLC-UV (at 210 nm) or LC-MS/MS.
-
Calculation & Mass Balance: Calculate LogP as log10([Coctanol]/[Cwater]) . Verify that the sum of the compound mass in both phases equals the initial spiked mass (±5%) to confirm no compound was lost to tube adsorption.
References
-
Evotec. "Ionization Services (pKa Analysis)." Evotec Cyprotex ADME Resources. URL:[Link]
-
Pion Inc. "The use of cosolvent pKa assays for poorly soluble compounds." Pion Inc Technical Resources. URL:[Link]
-
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL:[Link]
-
Shi, X.-M., et al. "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals." International Journal of Molecular Sciences, PMC9224422. URL:[Link]
-
Sociedade Brasileira de Química. "Safrole and the Versatility of a Natural Biophore." Revista Virtual de Química. URL:[Link]
